molecular formula C16H17NO B14115765 N-(3,5-dimethylphenyl)-N-phenylacetamide

N-(3,5-dimethylphenyl)-N-phenylacetamide

Cat. No.: B14115765
M. Wt: 239.31 g/mol
InChI Key: XBZMZVFWMUKRLA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-phenylacetamide is an organic compound characterized by the presence of a phenylacetamide group substituted with 3,5-dimethylphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N-phenylacetamide
  • N-(3,4-dimethylphenyl)-N-phenylacetamide
  • N-(2,5-dimethylphenyl)-N-phenylacetamide

Uniqueness

N-(3,5-dimethylphenyl)-N-phenylacetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties, such as melting point and solubility, as well as varying degrees of biological efficacy .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-N-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-12-9-13(2)11-16(10-12)17(14(3)18)15-7-5-4-6-8-15/h4-11H,1-3H3

InChI Key

XBZMZVFWMUKRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=CC=CC=C2)C(=O)C)C

Origin of Product

United States

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